molecular formula C42H50N4O5 B1251526 Gabunine CAS No. 1357-30-8

Gabunine

Cat. No. B1251526
CAS RN: 1357-30-8
M. Wt: 690.9 g/mol
InChI Key: XVSWNFDALFLWFM-WNZMBYOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabunine is a citraconoyl group.

Scientific Research Applications

1. Anticancer Properties

Gabunine, an indole alkaloid isolated from Tabernaemontana holstii roots, has shown significant inhibitory activity against P-388 cell culture, suggesting potential anticancer properties. This finding is significant as gabunine is one of several alkaloids isolated from this plant that demonstrates such activity (Kingston, Li, & Ionescu, 1977).

2. Neuropharmacology and Neurophysiology

Although not directly related to gabunine, research on GABA (gamma-aminobutyric acid) and related compounds provides insights into the broader context of neuropharmacology. GABA is a major neurotransmitter in the mammalian CNS, and its study has been pivotal in neuropharmacology. For instance, the use of muscimol, a GABA analogue, has been valuable for autoradiography and studies of receptor function in the brain (Snodgrass, 1978).

3. Interaction with Neurotransmitter Systems

Studies on GABA and its antagonists, like bicuculline and strychnine, have revealed their roles in modulating neurotransmitter systems in the brain and spinal cord. For example, interactions between strychnine and GABA in chicks have been investigated to understand their combined effects on the nervous system (Osuide & Adejoh, 1973).

4. Molecular Biology of GABA Receptors

Gabunine's relevance in neuroscience may be indirectly inferred through the study of GABA receptors. The GABAA receptor, for instance, is a key player in the regulation of central nervous system functions, and its study has provided insights into neurotransmission and potential pharmacological interventions (Olsen & Tobin, 1990).

properties

CAS RN

1357-30-8

Product Name

Gabunine

Molecular Formula

C42H50N4O5

Molecular Weight

690.9 g/mol

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-6-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C42H50N4O5/c1-6-23-14-22-19-42(41(48)51-5)38-26(12-13-46(21-22)39(23)42)28-18-35(49-3)29(16-33(28)45-38)30-15-27-24(7-2)20-43-34(36(27)40(47)50-4)17-31-25-10-8-9-11-32(25)44-37(30)31/h7-11,16,18,22-23,27,30,34,36,39,43-45H,6,12-15,17,19-21H2,1-5H3/b24-7-/t22-,23-,27-,30+,34+,36?,39-,42+/m0/s1

InChI Key

XVSWNFDALFLWFM-WNZMBYOVSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)NC/C7=C/C)C(=O)OC)C(=O)OC

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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